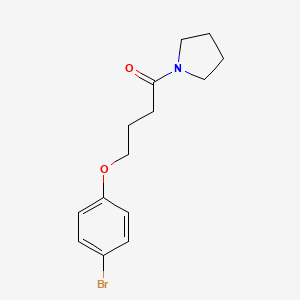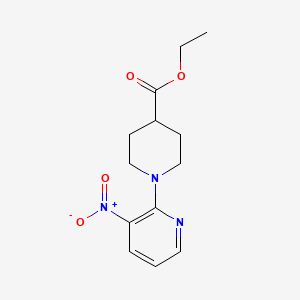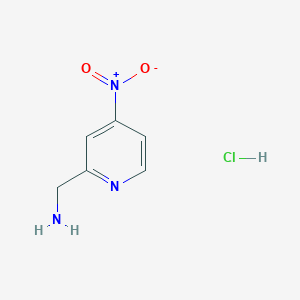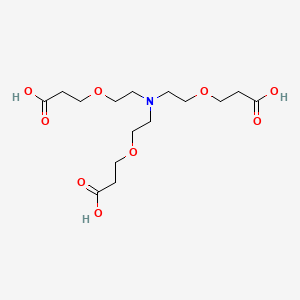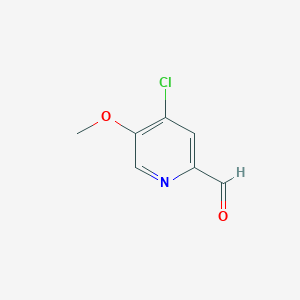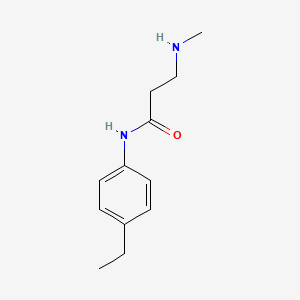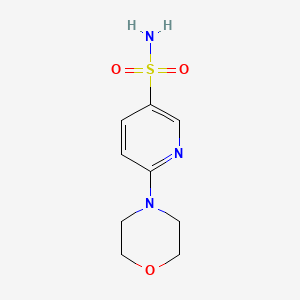
6-Morpholinopyridine-3-sulfonamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibitory Properties
The sulfonamide analogues of phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 have been synthesized, introducing a new class of active and potent PI3Kα inhibitors. Although solubility issues limited in vivo evaluation, the 6-amino derivative demonstrated significant activity, suggesting the potential of this class of PI3K inhibitors in scientific research (Gamage et al., 2017).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentrations. These aromatic sulfonamides exhibit varying activities for different isoenzymes, indicating a potential for selective therapeutic targeting (Supuran et al., 2013).
Antimicrobial and Antibacterial Properties
Synthesis and Antimicrobial Activity
Compounds like 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, have been synthesized and further modified to produce new sulfonamides and carbamates. These derivatives exhibit significant antimicrobial activity, especially against bacteria and fungi, highlighting the role of sulfonamide derivatives in combating microbial resistance (Janakiramudu et al., 2017).
Antimicrobial Modulation Activity
The compound 4-(Phenylsulfonyl) morpholine, a member of the sulfonamides class, has been studied for its antimicrobial and modulating activity. It's shown to work effectively against multi-resistant strains of various bacteria and fungi, indicating its potential in enhancing the effectiveness of other antibiotics (Oliveira et al., 2015).
Structural and Computational Studies
Structural Analysis of Sulfonamide Derivatives
In-depth structural, infrared, and visible spectra studies of various triazenes with a sulfonamide moiety have been conducted. This research offers valuable insights into the structural properties and potential applications of these compounds in various scientific domains (Dabbagh et al., 2008).
Chemosensor Development
Sulfonamide and morpholine-based compounds have been synthesized and characterized as dual chemosensors for Cu2+ and Ag+ in different solvent media. This illustrates the versatility of sulfonamide derivatives in detecting and monitoring various cations, crucial for numerous physiological processes (Hu et al., 2016).
Zukünftige Richtungen
While specific future directions for 6-Morpholinopyridine-3-sulfonamide are not mentioned in the search results, there are ongoing research developments in the field of drug delivery systems for the treatment of cancer . These developments could potentially influence future research directions for 6-Morpholinopyridine-3-sulfonamide and similar compounds.
Eigenschaften
IUPAC Name |
6-morpholin-4-ylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNHBHJOYIDPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720782 | |
| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinopyridine-3-sulfonamide | |
CAS RN |
90648-77-4 | |
| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)
acetic acid](/img/structure/B1399070.png)

![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
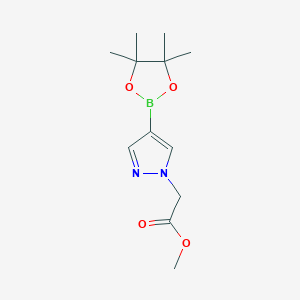
![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)


